3-溴-5-甲基噻吩-2-甲醛

描述

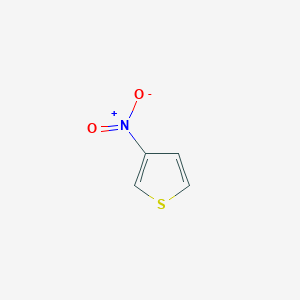

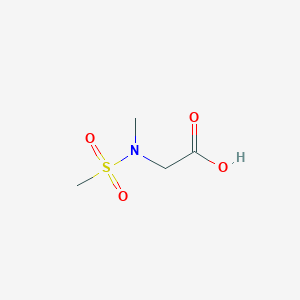

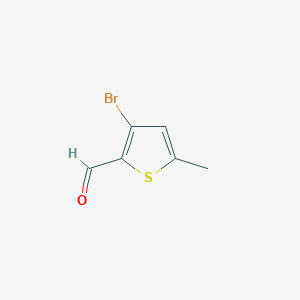

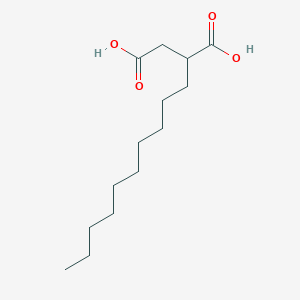

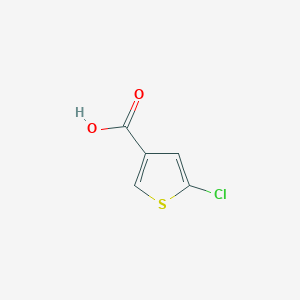

3-Bromo-5-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H5BrOS . It has a molecular weight of 205.08 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde and similar compounds often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methylthiophene-2-carbaldehyde consists of a five-membered thiophene ring with a bromine atom and a methyl group attached to different carbon atoms in the ring . An aldehyde functional group is also attached to the ring .Chemical Reactions Analysis

Thiophene derivatives, including 3-Bromo-5-methylthiophene-2-carbaldehyde, are involved in various chemical reactions. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

3-Bromo-5-methylthiophene-2-carbaldehyde is a solid or liquid at room temperature .科学研究应用

光化学合成:卤代噻吩的辐照,包括与 3-溴-5-甲基噻吩-2-甲醛相似的化合物,会导致苯基衍生物的形成,这在有机合成和光化学领域具有重要意义 (Antonioletti et al., 1986)。

钯(0)催化的合成:这项研究探索了通过铃木交叉偶联反应合成(E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺类似物,使用与 3-溴-5-甲基噻吩-2-甲醛相关的化合物。它有助于我们了解这些化合物的非线性光学性质和结构特征 (Rizwan et al., 2021)。

噻吩衍生物的合成:这项研究涉及将溴代噻吩衍生物(包括 3-溴-5-甲基噻吩-2-甲醛)制备并转化为各种噻吩化合物,这对合成复杂的有机分子具有意义 (Hawkins et al., 1994)。

噻吩的功能衍生物:这篇论文重点关注噻吩衍生物的硝化,这是合成各种功能性有机化合物的关键步骤。合成过程包括将 3-溴-5-甲基噻吩-2-甲醛等化合物转化为硝基衍生物 (Shvedov et al., 1973)。

美拉德反应中的香气活性化合物:这项研究调查了在谷胱甘肽和还原糖之间的美拉德反应中形成的香气活性化合物,包括 3-溴-5-甲基噻吩-2-甲醛的衍生物。它提供了对风味和香气化合物的化学性质的见解 (Lee et al., 2010)。

硝基噻吩的生物活性:这项研究评估了各种取代噻吩的生物活性,包括与 3-溴-5-甲基噻吩-2-甲醛在结构上相关的化合物,针对不同的微生物,有助于我们了解这些化合物的抗菌特性 (Morley & Matthews, 2006)。

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

作用机制

Mode of Action

Thiophene derivatives are known to undergo electrophilic substitution reactions, primarily at the 2-position . This suggests that 3-Bromo-5-methylthiophene-2-carbaldehyde may interact with its targets through similar mechanisms.

Biochemical Pathways

Thiophene derivatives are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that 3-Bromo-5-methylthiophene-2-carbaldehyde may be involved in similar biochemical pathways.

属性

IUPAC Name |

3-bromo-5-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIPMYBKNJQSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355998 | |

| Record name | 3-bromo-5-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methylthiophene-2-carbaldehyde | |

CAS RN |

36155-82-5 | |

| Record name | 3-bromo-5-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

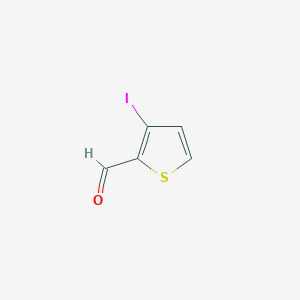

Q1: What is the role of 3-Bromo-5-methylthiophene-2-carbaldehyde in the synthesis of the photochromic compound described in the research?

A1: 3-Bromo-5-methylthiophene-2-carbaldehyde serves as a crucial starting material in the synthesis of 1,2-bis[2-methyl-5-(2-(1,3-dioxolane))-thien-3-yl]perfluorocyclopentene, a novel photochromic compound []. The synthesis involves protecting the carbonyl group of 3-Bromo-5-methylthiophene-2-carbaldehyde as a dioxolane acetal before coupling it with a fluorinated ring []. This process highlights the compound's versatility as a building block in organic synthesis, particularly for creating photochromic materials.

Q2: What structural features of the synthesized photochromic compound contribute to its potential for photochromic reactivity in the crystalline phase?

A2: The research highlights several structural features of the final photochromic compound, derived from 3-Bromo-5-methylthiophene-2-carbaldehyde, that are crucial for its photochromic activity in crystalline form []:

- Antiparallel conformation: The molecule adopts an antiparallel conformation in the crystal lattice, which is essential for efficient photocyclization [].

- Distance between reactive carbons: The distance between the reactive carbon atoms (C6-C14) is 3.67 Å, which is short enough to facilitate the photocyclization reaction in the solid state [].

- Stable substituents: The presence of stable 1,3-dioxolane substituent groups enhances the overall stability of the compound under normal conditions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)

![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)